molecular formula C20H29NO2 B405926 N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine

N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine

Cat. No.: B405926
M. Wt: 315.4g/mol
InChI Key: SWNYMCPMYKWPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a series of cyclization reactions. The benzyl group is then introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the tricyclo[3.3.1.1~3,7~]decan-1-amine under basic conditions. The ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale batch reactors for the substitution and etherification reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine
  • N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H29NO2

Molecular Weight

315.4g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]adamantan-1-amine

InChI

InChI=1S/C20H29NO2/c1-3-23-19-9-14(4-5-18(19)22-2)13-21-20-10-15-6-16(11-20)8-17(7-15)12-20/h4-5,9,15-17,21H,3,6-8,10-13H2,1-2H3

InChI Key

SWNYMCPMYKWPEZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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